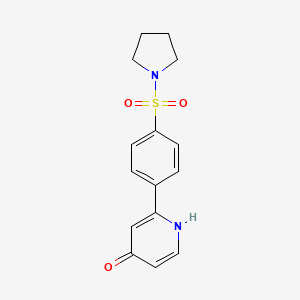

2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c18-13-7-8-16-15(11-13)12-3-5-14(6-4-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIMNPDZTDGUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=O)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692799 | |

| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-99-9 | |

| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol typically involves multi-step organic synthesis techniques. One common approach is to start with the appropriate pyridine derivative and introduce the phenyl group through a coupling reaction. The pyrrolidin-1-ylsulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the synthesis of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that compounds similar to 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol exhibit inhibitory effects on various enzymes, notably dihydrofolate reductase (DHFR). This enzyme plays a critical role in folate metabolism, making it a target for cancer therapies.

Inhibition Studies:

- In vitro assays have shown that certain derivatives can inhibit DHFR with IC50 values in the micromolar range, suggesting potential applications in anti-cancer drug development .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against human liver cancer cells. Molecular docking studies indicate that it can effectively bind to target proteins involved in cancer progression.

Case Study:

- A study demonstrated that modifications to the sulfonamide group significantly enhance cytotoxicity against liver cancer cell lines, indicating a promising avenue for further development .

Cancer Treatment

Given its ability to inhibit key enzymes and its cytotoxic effects on cancer cells, this compound is being investigated as a potential candidate for new anticancer therapies. Its structure allows for further modifications to improve efficacy and reduce side effects.

Research Findings:

- Compounds derived from this structure have shown improved selectivity towards cancer cells compared to normal cells, which is crucial for minimizing adverse effects during treatment .

Antimicrobial Properties

Emerging studies suggest that similar sulfonamide compounds possess antimicrobial activity. The mechanism is thought to involve inhibition of bacterial folate synthesis pathways.

Potential Applications:

- Developing new antibiotics based on this scaffold could address rising antibiotic resistance issues in clinical settings.

Data Tables

Wirkmechanismus

The mechanism by which 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play critical roles in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Molecular Weight : The target compound’s estimated molecular weight (330–350) is lower than chlorinated analogs (466–545) , likely due to the absence of heavy substituents like chlorine.

- Melting Points: Sulfonyl-containing compounds (e.g., ) exhibit higher melting points (268–287°C) compared to non-sulfonyl analogs, suggesting enhanced crystallinity from polar interactions .

- Solubility : The hydroxyl and sulfonyl groups may improve aqueous solubility relative to halogenated derivatives, though pyrrolidine’s hydrophobicity could counterbalance this .

Pharmacological and Biochemical Profiles

While direct data for this compound are unavailable, insights can be drawn from structurally related compounds:

Antimicrobial Activity

Pyridine derivatives with sulfonyl or amino groups, such as those synthesized by Ghorab et al. (2009), demonstrate moderate to strong antimicrobial activity against Gram-positive bacteria and fungi. The sulfonyl moiety may enhance membrane permeability or target enzyme inhibition (e.g., dihydrofolate reductase) .

Enzyme Inhibition

Kim et al. (2005) reported that pyridine derivatives with bulky substituents, like pyrrolidine, exhibit inhibitory effects on phospholipase C-γ1, a key enzyme in signal transduction pathways.

Metal Coordination

Chen et al. (2006) highlighted pyridine-hydroxyl derivatives as ligands in bioinorganic complexes, facilitating metal-ion binding (e.g., Cu²⁺ or Zn²⁺) for antimicrobial or catalytic applications. The hydroxyl group in the target compound may serve a similar role .

Biologische Aktivität

2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyridine ring, a pyrrolidinylsulfonyl moiety, and a hydroxyl group, contributing to its unique chemical properties and biological effects. The molecular formula is C13H16N2O2S, with a molecular weight of approximately 264.35 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to interact with specific enzymes and receptors, potentially inhibiting cell proliferation and exhibiting cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve modulation of key cellular pathways related to cancer progression.

The compound's mechanism involves binding to specific molecular targets within cancer cells, leading to alterations in cellular signaling pathways. Techniques such as molecular docking and enzyme assays are often employed to elucidate the compound's binding affinity and inhibitory effects on target proteins.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its potential as an anticancer agent compared to structurally similar compounds. The presence of both hydroxyl and sulfonamide functionalities is critical for its biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine | Contains a chloro group and pyrrolidinylsulfonyl moiety | Exhibits distinct reactivity due to the chloro substituent |

| 3-(pyrrolidin-1-ylsulfonyl)pyridine | Lacks hydroxyl and chloro groups | Primarily focused on sulfonamide activity |

| 4-(pyrrolidin-1-ylsulfonyl)aniline | Features an aniline structure with similar sulfonamide functionality | Different biological activity profile |

The table above illustrates how the structural variations among related compounds influence their biological activities, highlighting the distinct properties of this compound.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, assays conducted on breast cancer (MCF7) and lung cancer (A549) cell lines revealed dose-dependent inhibition of cell viability, suggesting its potential as a therapeutic agent in oncology.

In Vivo Efficacy

Preliminary in vivo studies using animal models indicate that this compound may reduce tumor growth significantly compared to control groups. These studies are crucial for understanding the pharmacokinetics and therapeutic potential of the compound in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves sulfonylation of a phenylpyridine precursor. For example, reacting 4-hydroxypyridine derivatives with pyrrolidine sulfonyl chloride under reflux in aprotic solvents like xylene or dichloromethane. Post-reaction, purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate the product . Optimization parameters include temperature control (reflux duration ~25–30 hours), stoichiometric ratios (1:1.4 for reagent:precursor), and post-reaction neutralization with dilute NaOH to remove acidic byproducts .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

- Methodology :

- NMR Spectroscopy : Confirms structural integrity (e.g., sulfonyl group protons at δ 3.1–3.3 ppm, pyridin-4-ol aromatic protons at δ 8.0–8.5 ppm).

- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]+ at m/z 333.1) and fragmentation patterns.

- HPLC : Assesses purity (>98% via C18 reverse-phase columns, mobile phase: acetonitrile/water with 0.1% TFA).

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1150–1250 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility testing via gravimetric analysis in buffered solutions (pH 2–12) is recommended.

- Stability : Degrades under prolonged UV exposure or acidic conditions. Storage in inert atmospheres (N₂) at –20°C in amber vials is advised. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., inconsistent IC₅₀ values) be resolved for this compound?

- Methodology :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors).

- Batch Consistency : Verify compound purity via HPLC and quantify degradation products.

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-(4-Methoxyphenyl)pyrimidin-2-ol, which shows antiplasmodial activity ). Adjust for experimental variables (e.g., serum concentration in cell media) .

Q. What mechanistic hypotheses explain the compound’s interaction with therapeutic targets (e.g., enzyme inhibition)?

- Methodology :

- Molecular Docking : Simulate binding to targets (e.g., kinase domains) using software like AutoDock Vina. Compare with co-crystallized ligands (e.g., ATP in kinase pockets).

- Enzyme Kinetics : Perform Lineweaver-Burk plots to identify inhibition type (competitive/non-competitive).

- Mutagenesis Studies : Validate binding residues (e.g., alanine scanning of catalytic sites) .

Q. How can synthetic routes be modified to improve scalability for preclinical studies?

- Methodology :

- Catalyst Screening : Replace chloranil with greener oxidants (e.g., TEMPO/O₂ system) to reduce toxicity.

- Flow Chemistry : Optimize continuous processing for sulfonylation steps (residence time <2 hours, T ~80°C).

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters (CPPs) like solvent polarity and agitation rate .

Q. What strategies mitigate challenges in structural elucidation of degradation products?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions.

- LC-MS/MS : Fragment unknown peaks and compare with spectral libraries (e.g., NIST).

- Isotopic Labeling : Track degradation pathways using ¹³C/¹⁵N-labeled analogs .

Q. How do substituent variations (e.g., pyrrolidine vs. piperidine sulfonyl groups) impact biological activity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 2-(4-(Piperidin-1-ylsulfonyl)phenyl)pyridin-4-ol) and compare activity in dose-response assays.

- Computational QSAR : Model logP, polar surface area, and H-bond donors to predict bioavailability.

- Crystallography : Resolve co-crystal structures to assess steric/electronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.